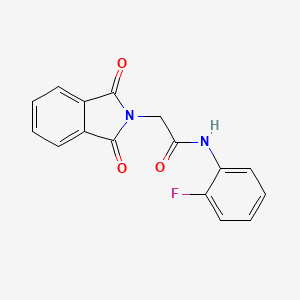

![molecular formula C19H20N2O3 B5605811 ethyl 4-[(2-furylmethyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5605811.png)

ethyl 4-[(2-furylmethyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline and its derivatives are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry due to their bioactive properties. The compound , with its specific substituents, falls within this class and is likely to exhibit unique chemical and physical properties worth exploring.

Synthesis Analysis

Synthesis of quinoline derivatives typically involves strategies that allow for the introduction of functional groups at specific positions on the quinoline core. Common methods include Friedländer synthesis, Skraup synthesis, and various catalytic processes that enable the functionalization of the quinoline ring. These methods provide a foundation for synthesizing the specified compound, with modifications to incorporate the furylmethylamino and dimethyl groups at designated positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are instrumental in elucidating the structure of these compounds. The specific arrangement of atoms within the molecule influences its reactivity, binding affinity to biological targets, and overall pharmacological profile.

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which can further modify their structure. The presence of electron-donating and withdrawing groups on the quinoline ring influences its reactivity towards different reagents. Additionally, the compound's ability to form stable complexes with metals and other entities can be of significant interest in catalysis and material science.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, boiling point, solubility, and optical activity, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments, its stability, and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity/basicity, reactivity towards acids/bases, and photostability, are critical for their application in chemical syntheses and as pharmacological agents. Understanding these properties helps in designing derivatives with desired activity and stability profiles.

For detailed information on quinoline derivatives and their applications, refer to the following sources:

- Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic alcohols, highlighting various synthetic strategies for constructing such heterocycles (Mishra, Nair, & Baire, 2022).

- A review on the chemistry and biological activity of thienoquinolines, providing insights into the synthesis and potential applications of quinoline derivatives (Abu‐Hashem et al., 2023).

- Advances in the synthesis of pharmaceutically active 4-quinolone and its analogues, discussing the pharmaceutical significance of quinoline derivatives (Dine et al., 2023).

Propriétés

IUPAC Name |

ethyl 4-(furan-2-ylmethylamino)-6,8-dimethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-4-23-19(22)16-11-21-17-13(3)8-12(2)9-15(17)18(16)20-10-14-6-5-7-24-14/h5-9,11H,4,10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFAMZALAVWTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2,3-dimethyl-7-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5605728.png)

![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5605731.png)

![(3aR*,6S*)-2-[4-(2-hydroxyethyl)phenyl]-7-(thiomorpholin-4-ylcarbonyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5605733.png)

![1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5605736.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5605740.png)

![2-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B5605752.png)

![1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5605754.png)

![3-[5-(2-bromophenyl)-2-furyl]acrylic acid](/img/structure/B5605767.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5605776.png)

![N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5605796.png)

![(3R*,4R*)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5605802.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5605804.png)

![3-(3,4-dimethylphenyl)-4-{[2-(3-methoxyphenyl)-1-azetidinyl]methyl}-1H-pyrazole](/img/structure/B5605819.png)